Phosphoryl fluoride

Übersicht

Beschreibung

It is a colorless gas that hydrolyzes rapidly and has a critical temperature of 73°C and a critical pressure of 4.25 bars . This compound is known for its reactivity and is used in various chemical processes.

Vorbereitungsmethoden

Phosphoryl fluoride is typically prepared by the partial hydrolysis of phosphorus pentafluoride. The reaction can be represented as follows: [ \text{PF}_5 + \text{H}_2\text{O} \rightarrow \text{POF}_3 + 2\text{HF} ] This method involves the careful control of reaction conditions to ensure the desired product is obtained .

In industrial settings, this compound can also be synthesized using a phosphorus reagent and sodium fluoride under the protection of an inert gas. Trifluoroacetic anhydride and dimethyl sulfoxide are added to an organic solvent to facilitate the reaction .

Analyse Chemischer Reaktionen

Phosphoryl fluoride undergoes several types of chemical reactions, including hydrolysis, substitution, and complex formation. Some key reactions include:

-

Hydrolysis: : this compound reacts with water to form difluorophosphoric acid and hydrofluoric acid: [ \text{POF}_3 + \text{H}_2\text{O} \rightarrow \text{HPO}_2\text{F}_2 + \text{HF} ] Further hydrolysis leads to the formation of monofluorophosphoric acid and phosphoric acid: [ \text{HPO}_2\text{F}_2 + \text{H}_2\text{O} \rightarrow \text{H}_2\text{PO}_3\text{F} + \text{HF} ] [ \text{H}_2\text{PO}_3\text{F} + \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_4 + \text{HF} ]

-

Substitution: : this compound can react with dimethylamine to produce dimethylaminophosphoryl difluoride and difluorophosphate ions .

Wissenschaftliche Forschungsanwendungen

Enzyme Studies

Phosphoryl fluoride serves as a crucial tool in the study of phosphoryl transfer enzymes, which are essential for various biological processes. These enzymes facilitate the transfer of phosphate groups, which is fundamental in cellular signaling and metabolism.

- Mechanistic Insights : POF₃ can mimic the phosphoryl group during enzyme catalysis, allowing researchers to trap enzymes in specific conformations. This is particularly useful in structural biology techniques such as X-ray crystallography and NMR spectroscopy .

- Stabilization of Enzyme Complexes : By forming stable complexes with metal fluorides, this compound helps reduce protein flexibility, facilitating the study of catalytically relevant states . This stability is crucial for obtaining high-resolution structural data.

Optical Sensing

Recent studies have explored the use of this compound in optical sensing applications. For instance, a novel autoinductive cascade employing benzoyl fluoride as a latent source of fluoride has been developed for signal amplification in optical sensors . This demonstrates the potential of POF₃ in enhancing detection methods.

Pest Control

This compound has been investigated as a fumigant for pest control, particularly in the agricultural sector. Its effectiveness against various pests has been documented, making it a candidate for replacing traditional fumigants like methyl bromide.

- Case Study : In field trials, this compound was used to eradicate oak wilt fungus from red oak logs. The results indicated successful elimination of the pathogen after a 72-hour fumigation period under tarps, supporting its use as an eco-friendly alternative for wood treatment .

Toxic Gas Emissions

In fire tests involving certain materials, this compound was measured among other toxic gases released during combustion. Understanding its release patterns is crucial for safety protocols and environmental monitoring .

Health and Safety Considerations

While this compound has beneficial applications, it is also associated with potential health risks due to its toxicity. It is essential to handle this compound with care, adhering to safety guidelines to mitigate exposure risks during industrial and laboratory use.

Data Summary

Wirkmechanismus

The mechanism of action of phosphoryl fluoride involves its ability to form stable complexes with metal ions, which mimic the transition states of phosphoryl transfer reactions. These complexes stabilize the active conformation of enzymes and allow for detailed structural and functional studies . The phosphoryl group (PO₃) is the dynamic structural unit in these reactions, and its transfer from a donor to an acceptor atom is central to many enzymatic processes .

Vergleich Mit ähnlichen Verbindungen

Phosphoryl fluoride is similar to other metal fluoride compounds, such as aluminum fluoride (AlF₄⁻) and magnesium fluoride (MgF₃⁻), which are also used as phosphate analogs in enzymatic studies . this compound is unique in its ability to form stable complexes that closely mimic the transition states of phosphoryl transfer reactions. This makes it a valuable tool in the study of enzyme mechanisms and the development of new biochemical assays .

Similar compounds include:

- Phosphoryl chloride (POCl₃)

- Phosphoryl bromide (POBr₃)

- Thiothis compound (PSF₃)

- Phosphorus pentafluoride (PF₅)

These compounds share some chemical properties with this compound but differ in their reactivity and applications.

Biologische Aktivität

Phosphoryl fluoride (POF₃) is a compound of significant interest due to its biological activity and potential applications in various fields, including biochemistry and toxicology. This article presents a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

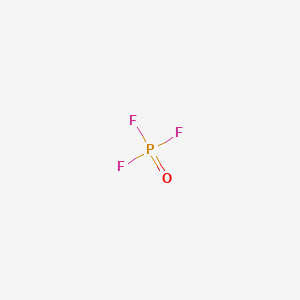

This compound is a phosphorus-containing compound where a phosphorus atom is bonded to three fluorine atoms. Its structure allows it to participate in various biochemical reactions, particularly those involving phosphoryl transfer. The compound acts as an analog for studies on phosphoryl transfer mechanisms, which are crucial in biological systems.

- Enzymatic Inhibition : this compound has been shown to inhibit several enzymes by mimicking the transition state of phosphoryl transfer reactions. This inhibition can lead to disruptions in cellular processes such as energy metabolism and signal transduction .

- Toxicity Mechanisms : The toxicity of this compound is primarily attributed to its ability to induce oxidative stress and disrupt ion homeostasis. It inhibits enzymes like Na⁺/K⁺-ATPase, which is essential for maintaining cellular ion gradients. This inhibition can lead to cellular dysfunction and death .

1. Cellular Impact

This compound exposure has been linked to various cellular effects:

- Oxidative Stress : Increased reactive oxygen species (ROS) production has been documented, leading to oxidative damage in cellular components.

- Neurotoxicity : Studies indicate that this compound can affect neuronal cells, resulting in altered neurotransmitter release and potential neurodegenerative effects .

2. Animal Studies

Research involving animal models has provided insights into the systemic effects of this compound:

- Acute Toxicity : In rodent studies, acute exposure resulted in significant behavioral changes and physiological abnormalities, including respiratory distress and altered heart rate.

- Chronic Exposure : Long-term exposure studies have shown potential impacts on reproductive health and developmental processes in offspring .

Case Study 1: Fluoride Toxicity in Firefighters

Following a hydrogen fluoride spill incident, firefighters exhibited acute symptoms related to fluoride exposure. This case highlighted the need for understanding the biological activity of fluoride compounds, including this compound, in emergency response scenarios .

Case Study 2: Eukaryotic Resistance Mechanisms

Research on eukaryotic organisms has revealed that certain genetic modifications can enhance resistance to fluoride toxicity. For instance, deletion of specific FEX genes in yeast resulted in increased sensitivity to fluoride, demonstrating the role of genetic factors in modulating biological responses to this compound .

Data Tables

Eigenschaften

InChI |

InChI=1S/F3OP/c1-5(2,3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUQCRZBKUBHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=P(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3OP | |

| Record name | phosphoryl fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphoryl_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065504 | |

| Record name | Phosphoric trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.968 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13478-20-1 | |

| Record name | Phosphoric trifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13478-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoryl oxyfluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric trifluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoryl trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORYL OXYFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2907TX5WS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.